N-Methylfingolimod Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylfingolimod Hydrochloride is a derivative of fingolimod, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod itself is a sphingosine-1-phosphate receptor modulator that sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction . This compound retains similar properties but with modifications that may enhance its pharmacological profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylfingolimod Hydrochloride involves several steps, starting from commercially available precursors. The key steps include:
Alkylation: The initial step involves the alkylation of a suitable precursor with methyl iodide to introduce the N-methyl group.
Hydrolysis: The intermediate product undergoes hydrolysis to yield the desired N-Methylfingolimod.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as ultra-performance liquid chromatography (UPLC) are employed to monitor and control the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylfingolimod Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Methylfingolimod Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sphingosine-1-phosphate receptor modulators.
Biology: The compound is employed in research related to lymphocyte sequestration and immune response modulation.
Medicine: This compound is investigated for its potential in treating autoimmune diseases, neurodegenerative disorders, and certain types of cancer
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
N-Methylfingolimod Hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. The compound binds to these receptors, causing internalization and functional antagonism. This prevents lymphocytes from exiting lymph nodes, thereby reducing their circulation in the central nervous system and mitigating autoimmune responses . Additionally, the compound influences various molecular pathways, including inhibition of histone deacetylases and activation of protein phosphatase 2A .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fingolimod: The parent compound, used in multiple sclerosis treatment.
Siponimod: Another sphingosine-1-phosphate receptor modulator with similar immunomodulating properties.
Ozanimod: A newer compound with a similar mechanism of action but different pharmacokinetic profile.
Uniqueness
N-Methylfingolimod Hydrochloride is unique due to its N-methyl modification, which may enhance its pharmacological properties, such as increased potency or reduced side effects. This modification distinguishes it from other similar compounds and provides potential advantages in therapeutic applications .
Biologische Aktivität
N-Methylfingolimod Hydrochloride (also known as fingolimod) is a sphingosine-1-phosphate (S1P) receptor modulator, primarily utilized in the treatment of multiple sclerosis (MS). This compound exhibits a range of biological activities that contribute to its therapeutic efficacy. Below, we explore its mechanism of action, pharmacological effects, and relevant case studies.
Fingolimod acts by modulating S1P receptors, particularly S1PR1. Its phosphorylated form, fingolimod-phosphate, sequesters lymphocytes in lymph nodes, thereby reducing their availability in peripheral circulation and preventing them from entering the central nervous system (CNS) where they can cause inflammation and demyelination associated with MS .
Key Mechanisms:
- Lymphocyte Sequestration : Reduces circulating lymphocyte counts by promoting their retention in lymph nodes.
- Anti-inflammatory Effects : Shifts macrophage polarization towards an anti-inflammatory M2 phenotype and inhibits pro-inflammatory cytokine release .
- Other Molecular Targets : Fingolimod also interacts with various other pathways, including:
Pharmacological Effects
Fingolimod has demonstrated significant therapeutic benefits in clinical settings:
- Efficacy in Multiple Sclerosis : Clinical trials have shown that fingolimod reduces the annualized relapse rate of MS by approximately 54-60% compared to placebo, and 38-52% compared to interferon beta-1a .
- Safety Profile : Generally well-tolerated with a manageable side effect profile. Common adverse effects include bradycardia and elevated liver enzymes, which are typically transient .
Clinical Application in Multiple Sclerosis
A study involving patients with relapsing forms of MS highlighted fingolimod's effectiveness in reducing relapses and improving quality of life. Participants receiving fingolimod showed significant improvements in clinical scores compared to those on traditional therapies .
Fingolimod in Pediatric Populations
The FINGORETT study investigated the safety and efficacy of fingolimod in children with Rett syndrome. Although the treatment was deemed safe, it did not show significant efficacy in improving clinical outcomes or biomarker levels like brain-derived neurotrophic factor (BDNF) during the study period .
Comparative Data Table
Parameter | Fingolimod (this compound) | Traditional MS Therapies |
---|---|---|
Annualized Relapse Rate Reduction | 54-60% vs. placebo; 38-52% vs. interferon beta-1a | Varies widely |
Common Side Effects | Bradycardia, liver enzyme elevation | Injection site reactions |
Mode of Administration | Oral | Injectable |
Mechanism | S1P receptor modulation | Various immunomodulatory mechanisms |
Eigenschaften
Molekularformel |
C20H36ClNO2 |
---|---|
Molekulargewicht |
358.0 g/mol |
IUPAC-Name |
2-(methylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C20H35NO2.ClH/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(16-22,17-23)21-2;/h10-13,21-23H,3-9,14-17H2,1-2H3;1H |
InChI-Schlüssel |
KCHHXDLYQJDGPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.